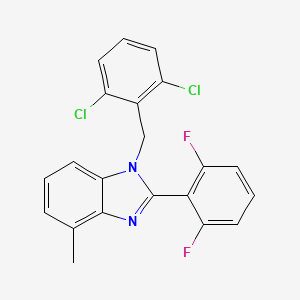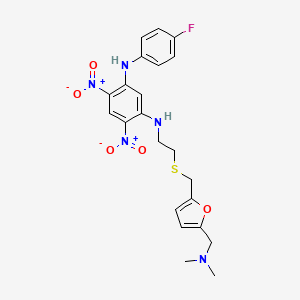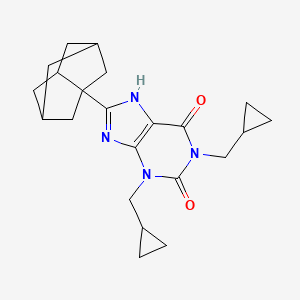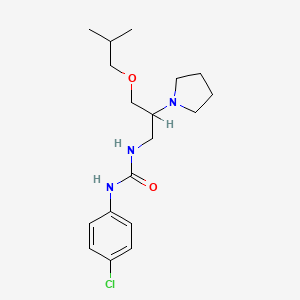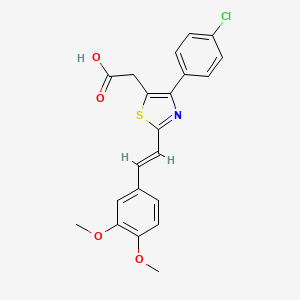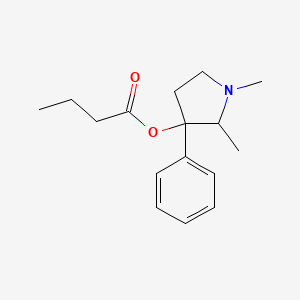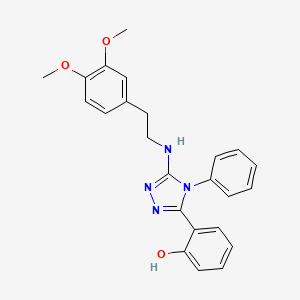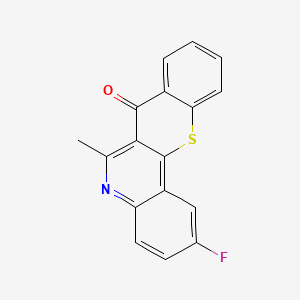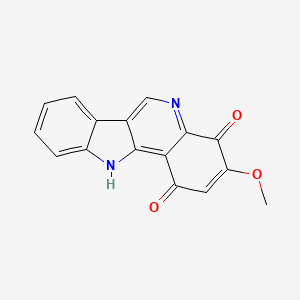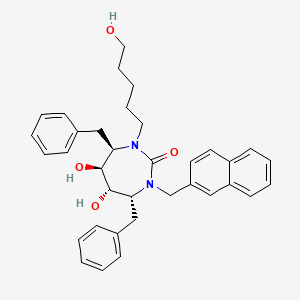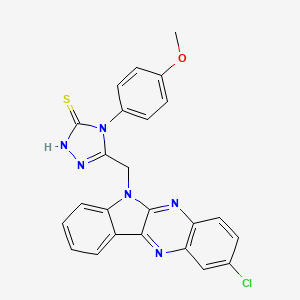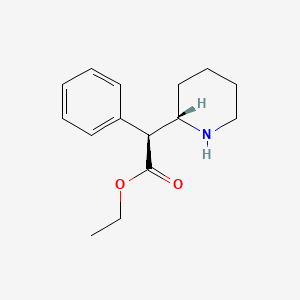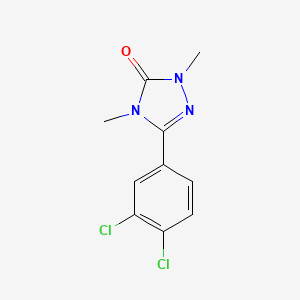
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- is a chemical compound belonging to the triazole family. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl and dimethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Use of triazole precursors: Reacting triazole precursors with dichlorophenyl and dimethyl substituents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the triazole ring or phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with new functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential pharmaceutical agent with therapeutic properties.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3,5-Dimethyl-1,2,4-triazole: A derivative with dimethyl substituents.
3,4-Dichlorophenyl-1,2,4-triazole: A derivative with dichlorophenyl substituents.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives. This uniqueness can be leveraged for specific applications where these properties are advantageous.
特性
CAS番号 |
117258-22-7 |
|---|---|
分子式 |
C10H9Cl2N3O |
分子量 |
258.10 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H9Cl2N3O/c1-14-9(13-15(2)10(14)16)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3 |
InChIキー |
DDHKIJYSDNGYFV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN(C1=O)C)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


